molecular formula C25H22BrNO4 B11274633 5-(2-bromophenyl)-3-hydroxy-1-(3-methoxybenzyl)-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2-bromophenyl)-3-hydroxy-1-(3-methoxybenzyl)-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11274633
M. Wt: 480.3 g/mol
InChI Key: NLJUBBVHTRFHEO-UHFFFAOYSA-N
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Description

5-(2-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes bromophenyl, hydroxy, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, typically starting with the preparation of intermediate compounds. Common synthetic routes include:

    Bromination: Introduction of the bromine atom into the phenyl ring.

    Hydroxylation: Addition of a hydroxyl group to the compound.

    Methoxylation: Introduction of methoxy groups to the phenyl rings.

    Cyclization: Formation of the pyrrol-2-one ring structure.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-(2-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of bromine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

5-(2-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPH

Properties

Molecular Formula

C25H22BrNO4

Molecular Weight

480.3 g/mol

IUPAC Name

2-(2-bromophenyl)-4-hydroxy-3-(4-methoxyphenyl)-1-[(3-methoxyphenyl)methyl]-2H-pyrrol-5-one

InChI

InChI=1S/C25H22BrNO4/c1-30-18-12-10-17(11-13-18)22-23(20-8-3-4-9-21(20)26)27(25(29)24(22)28)15-16-6-5-7-19(14-16)31-2/h3-14,23,28H,15H2,1-2H3

InChI Key

NLJUBBVHTRFHEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=CC=C3Br)CC4=CC(=CC=C4)OC)O

Origin of Product

United States

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